

Spectroscopic Characterization of 5-Acetyl-2-nitrobenzonitrile: An In-Depth Technical Guide

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Compound of Interest

Compound Name: 5-Acetyl-2-nitrobenzonitrile

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This technical guide provides a comprehensive analysis of the spectroscopic data for **5-Acetyl-2-nitrobenzonitrile**, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights provided herein are grounded in established spectroscopic principles and data from analogous structures, ensuring a robust and reliable characterization of the target molecule.

Introduction

5-Acetyl-2-nitrobenzonitrile, with the molecular formula $C_9H_6N_2O_3$ and a molecular weight of 190.16 g/mol, is a substituted aromatic compound of significant interest in medicinal chemistry and materials science.^[1] Its unique trifunctional substitution pattern, comprising a cyano group, a nitro group, and an acetyl group on a benzene ring, imparts distinct chemical reactivity and makes it a versatile building block. Accurate structural elucidation and purity assessment are paramount for its effective utilization. This guide details the expected spectroscopic signature of **5-Acetyl-2-nitrobenzonitrile**, providing a foundational reference for its identification and characterization.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the atoms of **5-Acetyl-2-nitrobenzonitrile** are numbered as depicted in the following diagram. This numbering scheme will be used

consistently throughout the guide to assign specific spectroscopic signals to their corresponding atoms.

Figure 1: Molecular Structure of **5-Acetyl-2-nitrobenzonitrile** with Atom Numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ^1H and ^{13}C NMR spectra of **5-Acetyl-2-nitrobenzonitrile** are detailed below.

^1H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl protons of the acetyl group. The electron-withdrawing nature of the nitro, cyano, and acetyl groups significantly influences the chemical shifts of the aromatic protons, causing them to appear in the downfield region.

Table 1: Predicted ^1H NMR Spectral Data for **5-Acetyl-2-nitrobenzonitrile**

Proton	Predicted Chemical Shift (ppm)	Multiplicity	Integration
H-3	~8.20	d	1H
H-4	~8.45	dd	1H
H-6	~8.05	d	1H
-COCH ₃ (H-9)	~2.70	s	3H

Interpretation:

- Aromatic Protons (H-3, H-4, H-6):** The three aromatic protons are expected to be in the downfield region of the spectrum due to the deshielding effects of the electron-withdrawing substituents. H-4 is anticipated to have the highest chemical shift due to its position between two electron-withdrawing groups (acetyl and nitro). It will likely appear as a doublet of

doublets (dd) due to coupling with both H-3 and H-6. H-3 and H-6 are expected to appear as doublets (d).

- Acetyl Protons (H-9): The three protons of the methyl group in the acetyl function are magnetically equivalent and are not coupled to any other protons. Therefore, they are expected to appear as a sharp singlet at approximately 2.70 ppm.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon atoms and their chemical environments. The presence of electron-withdrawing groups will cause a downfield shift for the attached and ortho/para carbons.

Table 2: Predicted ¹³C NMR Spectral Data for **5-Acetyl-2-nitrobenzonitrile**

Carbon	Predicted Chemical Shift (ppm)
C-1	~115
C-2	~150
C-3	~128
C-4	~135
C-5	~140
C-6	~132
-CN (C-7)	~118
-C=O (C-8)	~195
-COCH ₃ (C-9)	~27

Interpretation:

- Carbonyl Carbon (C-8): The carbonyl carbon of the acetyl group is expected to have the most downfield chemical shift, typically in the range of 190-200 ppm.

- Aromatic Carbons (C-1 to C-6): The aromatic carbons will appear in the range of 115-150 ppm. The carbon bearing the nitro group (C-2) and the carbon bearing the acetyl group (C-5) are expected to be the most deshielded among the ring carbons. The carbon attached to the cyano group (C-1) will also be downfield.
- Nitrile Carbon (C-7): The carbon of the cyano group typically appears in the range of 115-125 ppm.
- Methyl Carbon (C-9): The methyl carbon of the acetyl group will be the most upfield signal, appearing around 27 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of **5-Acetyl-2-nitrobenzonitrile** is predicted to show characteristic absorption bands for the nitrile, nitro, and carbonyl groups.

Table 3: Predicted IR Absorption Frequencies for **5-Acetyl-2-nitrobenzonitrile**

Functional Group	Predicted Absorption Range (cm ⁻¹)	Intensity
C≡N (Nitrile)	2220 - 2240	Sharp, Medium
C=O (Ketone)	1690 - 1710	Strong, Sharp
NO ₂ (Nitro, Asymmetric)	1520 - 1560	Strong
NO ₂ (Nitro, Symmetric)	1340 - 1370	Strong
C-H (Aromatic)	3000 - 3100	Medium to Weak
C-H (Aliphatic)	2850 - 3000	Weak
C=C (Aromatic)	1450 - 1600	Medium to Weak

Interpretation:

- Nitrile (C≡N) Stretch: A sharp absorption of medium intensity is expected in the region of 2220-2240 cm⁻¹, which is characteristic of a nitrile group.

- **Carbonyl (C=O) Stretch:** A strong, sharp peak between 1690 and 1710 cm^{-1} is indicative of the carbonyl group of the ketone.
- **Nitro (NO₂) Stretches:** The nitro group will exhibit two strong absorption bands: an asymmetric stretching vibration between 1520 - 1560 cm^{-1} and a symmetric stretching vibration between 1340 - 1370 cm^{-1} .
- **Aromatic and Aliphatic C-H Stretches:** The aromatic C-H stretching vibrations will appear above 3000 cm^{-1} , while the aliphatic C-H stretches of the methyl group will be observed below 3000 cm^{-1} .
- **Aromatic C=C Stretches:** The presence of the benzene ring will give rise to several medium to weak absorptions in the 1450 - 1600 cm^{-1} region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Table 4: Predicted Mass Spectrometry Data for **5-Acetyl-2-nitrobenzonitrile**

m/z	Interpretation
190	Molecular ion (M ⁺)
175	[M - CH ₃] ⁺
148	[M - NO ₂] ⁺
147	[M - COCH ₃] ⁺
121	[M - COCH ₃ - CN] ⁺
102	[C ₇ H ₄ N] ⁺
43	[CH ₃ CO] ⁺

Interpretation:

- **Molecular Ion Peak:** The mass spectrum is expected to show a prominent molecular ion peak (M^+) at an m/z of 190, corresponding to the molecular weight of **5-Acetyl-2-nitrobenzonitrile**.
- **Fragmentation Pattern:** The fragmentation is likely to proceed through the loss of stable neutral molecules or radicals. Key predicted fragments include:
 - Loss of a methyl radical ($-CH_3$) from the acetyl group to give a fragment at m/z 175.
 - Loss of the nitro group ($-NO_2$) to yield a fragment at m/z 148.
 - Loss of the acetyl group ($-COCH_3$) resulting in a fragment at m/z 147.
 - A fragment corresponding to the acetyl cation ($[CH_3CO]^+$) at m/z 43 is also expected to be a significant peak.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed. Specific parameters should be optimized for the instrument and sample in use.

NMR Spectroscopy (1H and ^{13}C)

- **Sample Preparation:** Dissolve approximately 5-10 mg of **5-Acetyl-2-nitrobenzonitrile** in a suitable deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$).
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **Data Acquisition:** For 1H NMR, acquire the spectrum using a standard pulse sequence. For ^{13}C NMR, use a proton-decoupled pulse sequence.
- **Data Processing:** Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy (FTIR-ATR)

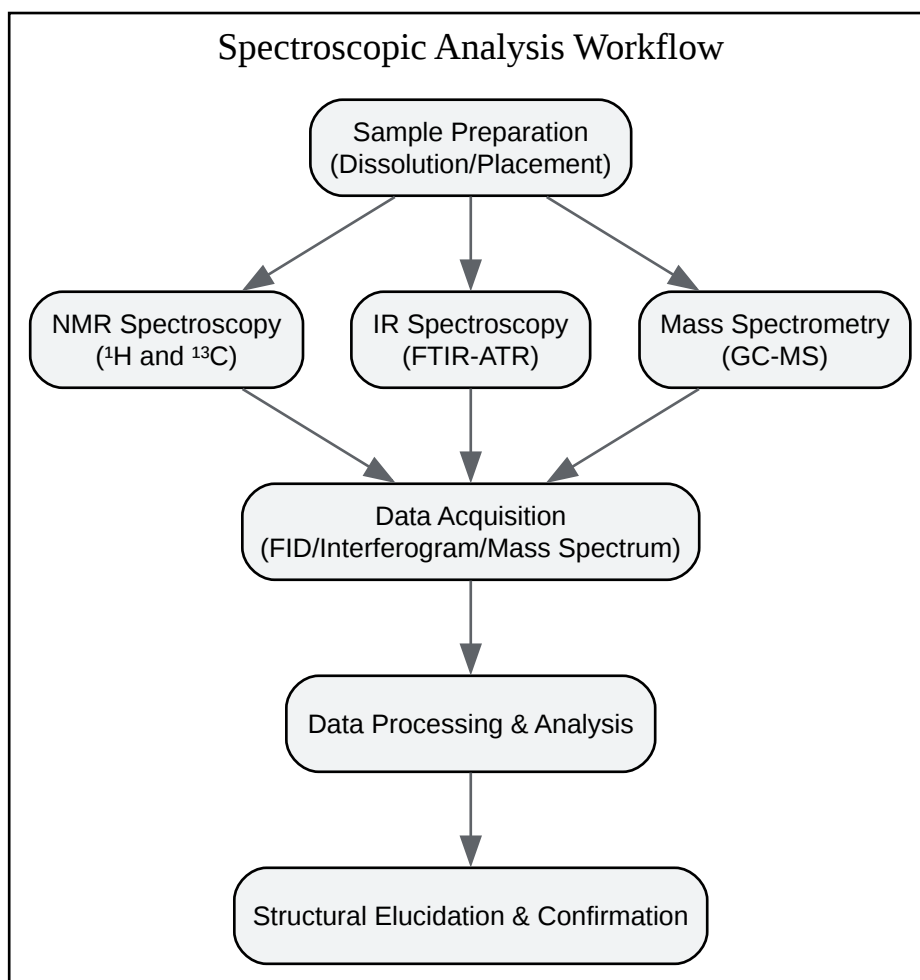
- **Sample Preparation:** Place a small amount of the solid sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
- **Instrumentation:** Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- **Data Acquisition:** Collect the spectrum, typically over a range of 4000-400 cm^{-1} , by co-adding multiple scans to improve the signal-to-noise ratio.
- **Data Processing:** The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

Mass Spectrometry (GC-MS)

- **Sample Preparation:** Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
- **Instrumentation:** Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
- **GC Conditions:** Use a suitable capillary column (e.g., HP-5ms). Program the oven temperature to ensure good separation and peak shape.
- **MS Conditions:** Use Electron Ionization (EI) at 70 eV. Scan a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 40-250).
- **Data Analysis:** Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of **5-Acetyl-2-nitrobenzonitrile**.



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Figure 2: General workflow for the spectroscopic analysis of **5-Acetyl-2-nitrobenzonitrile**.

Conclusion

This technical guide provides a detailed and predictive overview of the NMR, IR, and Mass Spectrometry data for **5-Acetyl-2-nitrobenzonitrile**. The presented analysis, based on fundamental spectroscopic principles and data from analogous compounds, offers a robust framework for the identification and structural confirmation of this important chemical intermediate. The combination of these spectroscopic techniques provides a comprehensive and unambiguous characterization, which is essential for its application in research and development.

References

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Sources

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